molecular formula C21H16ClNO3 B5082019 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B5082019
M. Wt: 365.8 g/mol
InChI Key: WRICXCBDIROJGA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a dibenzofuran core, which is known for its stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves a multi-step process:

  • Formation of 2-methoxydibenzo[b,d]furan: : This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybiphenyl, methoxylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

  • Acylation Reaction: : The 2-methoxydibenzo[b,d]furan is then subjected to an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its stable dibenzofuran core makes it an ideal candidate for studying electronic properties and conducting materials research.

Biology

The compound’s structural features allow it to interact with biological macromolecules, making it useful in biochemical assays and as a probe in molecular biology studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the chlorophenyl and methoxy groups can enhance binding affinity to various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable and conductive properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The dibenzofuran core can intercalate with DNA or interact with proteins, affecting their function. The chlorophenyl group can enhance hydrophobic interactions, while the methoxy group can participate in hydrogen bonding, influencing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxydibenzo[b,d]furan-3-yl)acetamide
  • 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]thiophene-3-yl)acetamide

Uniqueness

Compared to its analogs, 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide offers a unique combination of stability and reactivity. The methoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The dibenzofuran core is more stable than its thiophene counterpart, making it more suitable for applications requiring high thermal stability.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-25-20-11-16-15-4-2-3-5-18(15)26-19(16)12-17(20)23-21(24)10-13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRICXCBDIROJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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